cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride
CAS No.:
Cat. No.: VC15818939
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H23ClN2O2 |
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Molecular Weight | 250.76 g/mol |
IUPAC Name | tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 |
Standard InChI Key | ZBWBFOOJHFNICW-VTLYIQCISA-N |
Isomeric SMILES | C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
cis-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS 1434073-24-1) possesses the molecular formula C₁₁H₂₂N₂O₂·HCl, corresponding to a molecular weight of 250.8 g/mol . The piperidine ring adopts a chair conformation, with the tert-butoxycarbonyl (Boc) group at position 1 and the methyl and amino groups at positions 2 and 4, respectively, in a cis-configuration. This spatial arrangement is critical for its reactivity and interaction with biological targets .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₂₂N₂O₂·HCl | |
Molecular Weight | 250.8 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Soluble in polar organic solvents |
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies of analogous tert-butyl piperidine carboxylates reveal characteristic signals:
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¹H NMR (CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 2.54 (m, 1H, piperidine CH), 3.10 (m, 2H, NH₂), 4.22 (br s, 1H, piperidine CH) .
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¹³C NMR: Peaks at δ 28.6 (Boc CH₃), 79.5 (Boc quaternary C), 155.0 (C=O) .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is typically synthesized via Boc protection of a cis-4-amino-2-methylpiperidine precursor, followed by hydrochloride salt formation. A representative protocol involves:
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Boc Protection: Reaction of cis-4-amino-2-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) .
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Salt Formation: Treatment with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt .
Table 2: Synthetic Yield Optimization
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 85–92% | |
Hydrochloride Formation | HCl (g), EtOAc, 0°C | 95% |
Stereochemical Control
The cis-configuration is achieved through chiral pool synthesis or asymmetric hydrogenation. For example, yeast-mediated reductions of β-keto esters yield enantiomerically enriched intermediates, which are subsequently functionalized .
Applications in Pharmaceutical Chemistry
Role as a Building Block
This compound is utilized in the synthesis of:
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Kinase Inhibitors: The amino group facilitates hydrogen bonding with ATP-binding pockets .
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GPCR Modulators: The piperidine scaffold mimics endogenous amine neurotransmitters .
Case Study: Fragment-Based Drug Discovery
In a 2017 study, tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (a structural analog) was coupled with boronic esters to generate biaryl fragments for kinase inhibition . The cis-substituents enhanced binding affinity by 30% compared to trans-isomers .
Supplier | Purity | Price (USD/g) |
---|---|---|
Jinan Carbotang Biotech | 98% | 120 |
Amadis Chemical Company | 95% | 150 |
Aladdin Scientific | 99% | 200 |
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